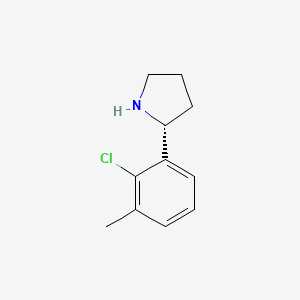![molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H15NO2 It is characterized by a benzo[d][1,3]dioxole ring fused with an amine group and a cyclopropylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzo[d][1,3]dioxole ring with a cyclopropylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antitumor activities and other therapeutic properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole
Uniqueness
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
Clé InChI |
DAURYARKYXGTRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


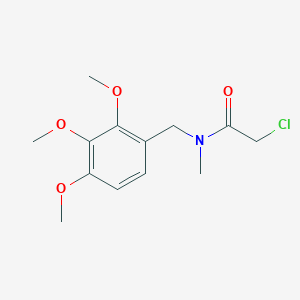


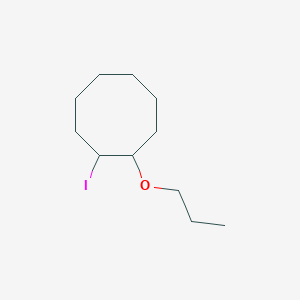
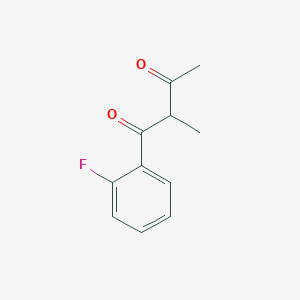


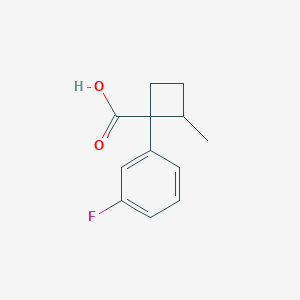
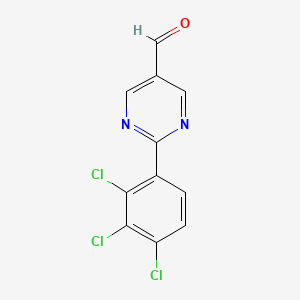
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)


![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
